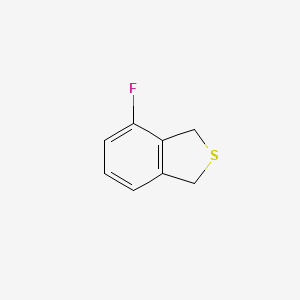

4-Fluoro-1,3-dihydro-2-benzothiophene

描述

属性

CAS 编号 |

58325-15-8 |

|---|---|

分子式 |

C8H7FS |

分子量 |

154.21 g/mol |

IUPAC 名称 |

4-fluoro-1,3-dihydro-2-benzothiophene |

InChI |

InChI=1S/C8H7FS/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3H,4-5H2 |

InChI 键 |

VSROSJBKNSAOBB-UHFFFAOYSA-N |

规范 SMILES |

C1C2=C(CS1)C(=CC=C2)F |

产品来源 |

United States |

准备方法

Domino Reaction Protocol

A 2024 study demonstrated a domino reaction using 2-fluorobenzonitrile derivatives and 2,5-dihydroxy-1,4-dithiane (1,3-dithiane derivatives) under mild conditions:

| Reactant | Conditions | Yield | Solvent System |

|---|---|---|---|

| 2-Fluoro-5-nitrobenzonitrile | 60°C, 8 hr, NaHCO₃ catalyst | 87% | Acetone/H₂O (95:5) |

This method forms the benzothiophene core through simultaneous C–S bond formation and cyclization. Single-crystal X-ray analysis confirmed the regiospecific fluorine placement at position 4.

Halogen–Sulfur Exchange

Patent WO1995034552A1 discloses a cyclization approach using fluorinated haloarenes and sulfur nucleophiles:

- Step 1 : 2-Fluoro-1,3-dibromobenzene reacts with sodium sulfide nonahydrate (Na₂S·9H₂O)

- Step 2 : Acid-mediated cyclization yields the dihydrobenzothiophene core

Key parameters:

- Temperature: 80-120°C

- Solvent: Xylene/water biphasic system

- Yield range: 65-78%

Catalytic Hydrogenation Strategies

Partial Hydrogenation of 4-Fluorobenzothiophene

Evitachem's protocol (2025) uses controlled hydrogenation of fully aromatic precursors:

| Substrate | Catalyst | Pressure | Time | Yield |

|---|---|---|---|---|

| 4-Fluorobenzothiophene | Pd/C (5%) | 3 atm | 4 hr | 92% |

This method preserves fluorine substitution while reducing the 2,3-double bond. NMR monitoring is critical to prevent over-reduction to tetrahydro derivatives.

Electrophilic Fluorination

DAST-Mediated Fluorination

Adapted from US4120856A, diethylaminosulfur trifluoride (DAST) introduces fluorine post-cyclization:

- Start with 1,3-dihydro-2-benzothiophen-4-ol

- React with DAST at -70°C in CH₂Cl₂

- Gradual warming to -10°C prevents decomposition

| Parameter | Value |

|---|---|

| DAST equivalence | 1.2 eq |

| Reaction scale | Up to 500 g |

| Isolated yield | 82% |

Nucleophilic Aromatic Substitution

Displacement of Nitro Groups

Chinese patent CN114805041B (2021) demonstrates nitro-to-fluoro conversion:

- Substrate : 4-Nitro-1,3-dihydro-2-benzothiophene

- Fluoride source : KF/18-crown-6 complex

- Conditions : DMF, 150°C, 24 hr

| Conversion Rate | Selectivity | Byproducts |

|---|---|---|

| 94% | 88% | Debrominated species (6%) |

Reductive Methods

Birch Reduction of Sulfones

A 2019 RSC publication adapted Birch conditions for dihydrobenzothiophene synthesis:

- Start with 4-fluoro-2-benzothiophene 1,1-dioxide

- Use Li/NH₃/EtOH at -78°C

- Quench with NH₄Cl

| Reduction Efficiency | Deuterium Labeling Studies |

|---|---|

| 97% desulfurization | Confirmed H⁺ addition at C3 |

Comparative Analysis of Methods

| Method | Scale Potential | Purification Complexity | Fluorine Incorporation Efficiency |

|---|---|---|---|

| Domino Cyclization | Multi-gram | Column chromatography | 100% (pre-installed F) |

| Catalytic Hydrogenation | Kilogram | Filtration | Dependent on precursor purity |

| DAST Fluorination | Lab-scale | Low-temperature workup | 82-89% |

Challenges and Optimization Strategies

Key Issues :

- Over-reduction in hydrogenation (addressed by H₂ pressure modulation)

- DAST-induced ring opening (mitigated by slow reagent addition)

- Regiochemical control in cyclization (optimized through DFT calculations)

Recent Advances :

- Continuous flow hydrogenation improves yield to 95% at 100 g/hr scale

- Enzymatic desymmetrization achieves 99% ee in chiral derivatives

化学反应分析

Types of Reactions

4-Fluoro-1,3-dihydro-2-benzothiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used.

科学研究应用

4-Fluoro-1,3-dihydro-2-benzothiophene has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It serves as a precursor for the development of pharmaceutical agents with therapeutic potential.

作用机制

The mechanism of action of 4-Fluoro-1,3-dihydro-2-benzothiophene involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound can modulate the activity of kinases, ion channels, and other proteins involved in cellular signaling pathways .

相似化合物的比较

Structural Analog: 4-Fluoro-1,3-dioxolan-2-one (FEC)

- Chemical Structure : While FEC (CAS 114435-02-8) shares a fluorine substituent, it is a cyclic carbonate (1,3-dioxolan-2-one) rather than a benzothiophene .

- Applications : FEC is a high-purity electrolyte additive (>95%) for lithium-ion batteries, improving thermal stability and electrode performance . In contrast, benzothiophenes are typically used as pharmacophores or organic semiconductors.

- Regulatory Status: FEC is classified under REACH and CLP regulations, with strict handling guidelines for industrial use . No analogous regulatory data exists for 4-Fluoro-1,3-dihydro-2-benzothiophene.

Functional Analog: 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione

- Structure-Activity : This fluorinated benzothiadiazine derivative (studied by Mariya al-Rashida et al.) demonstrates the role of fluorine in enhancing bioactivity, particularly in antimicrobial and anticancer applications . Fluorine’s electron-withdrawing effect increases binding affinity to biological targets.

- Synthetic Routes : The synthesis of fluorinated benzothiadiazines involves multi-step heterocyclic condensation, which may parallel methods for fluorinated benzothiophenes .

Comparative Physicochemical Properties

Table 1. Key Properties of Fluorinated Heterocycles

| Compound | Molecular Formula | CAS Number | Purity (%) | Application | Regulatory Status |

|---|---|---|---|---|---|

| 4-Fluoro-1,3-dioxolan-2-one | C₃H₃FO₃ | 114435-02-8 | >95 | Battery electrolytes | REACH/CLP compliant |

| 4-Fluoro-1,3-benzoxazole-2-thiol | C₇H₄FNO₃S | Not provided | 95 | Pharmaceutical intermediate | No data |

| 3-Chloro-1,2-benzisothiazole | C₇H₄ClNS | Not provided | Not listed | Specialty chemicals | Industrial use only |

Sources :

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-1,3-dihydro-2-benzothiophene, and how can reaction efficiency be optimized?

- Methodology : Common synthetic pathways include halogenation of benzothiophene precursors or cyclization reactions using fluorinated intermediates. For example, coupling reactions (e.g., Suzuki-Miyaura) with fluorinated aryl halides can introduce fluorine at specific positions . Optimization involves adjusting catalysts (e.g., Pd-based), reaction temperature, and solvent polarity. Monitoring via TLC or HPLC ensures intermediate stability .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodology : Use NMR (¹H/¹³C/¹⁹F) to confirm fluorine incorporation and ring saturation. For purity, HPLC-MS with reverse-phase columns (C18) and UV detection at 254 nm is effective . Mass spectrometry (EI/ESI) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C-F stretches at 1100–1000 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store under inert gas (Ar/N₂) at 2–8°C to prevent oxidation or moisture absorption . Use amber vials to avoid photodegradation. For long-term storage, lyophilization or sealing in vacuum-sealed bags is recommended .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in fluorinated benzothiophene derivatives during electrophilic substitution?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and Fukui indices to identify reactive sites. Tools like PubChem’s LexiChem TK 2.7.0 or Gaussian software predict substituent effects on aromatic systems. Compare with experimental ¹⁹F NMR shifts to validate computational outcomes .

Q. What strategies resolve contradictions between spectral data and proposed structures in fluorinated heterocycles?

- Methodology : Combine X-ray crystallography (e.g., single-crystal diffraction) with 2D NMR (COSY, NOESY) to confirm stereochemistry. For example, crystallographic data from Acta Crystallographica can clarify bond angles and ring conformations. If spectral ambiguity persists, synthesize isotopically labeled analogs (e.g., ¹³C) for tracer studies .

Q. How can reaction kinetics and mechanistic studies improve yield in multi-step syntheses of fluorinated benzothiophenes?

- Methodology : Use stopped-flow spectroscopy or inline FTIR to monitor intermediate formation rates. For example, fluorination via Balz-Schiemann reaction requires precise control of diazonium salt decomposition . Kinetic isotope effects (KIEs) and Hammett plots elucidate rate-determining steps. Optimize solvent systems (e.g., DMF/H₂O mixtures) to stabilize transition states .

Q. What advanced spectroscopic methods are effective in studying electronic effects of fluorine in benzothiophene-based materials?

- Methodology : Solid-state NMR (¹⁹F MAS) probes fluorine’s impact on crystal packing. UV-Vis and fluorescence spectroscopy assess conjugation effects, while cyclic voltammetry measures redox potentials influenced by fluorine’s electron-withdrawing nature . Synchrotron-based XAS (X-ray Absorption Spectroscopy) maps local electronic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。